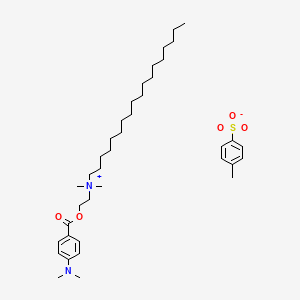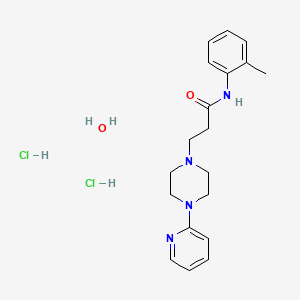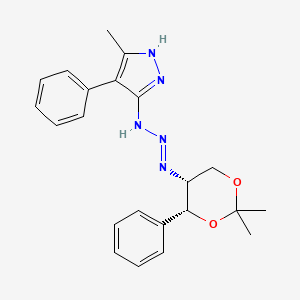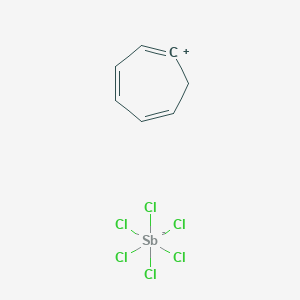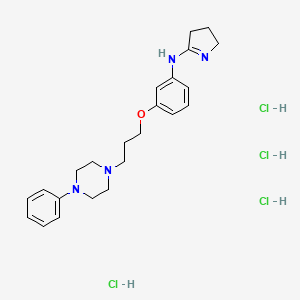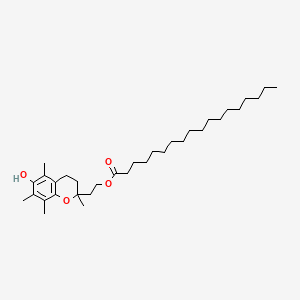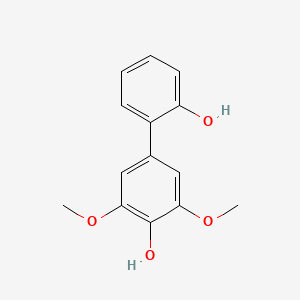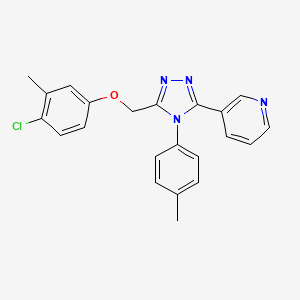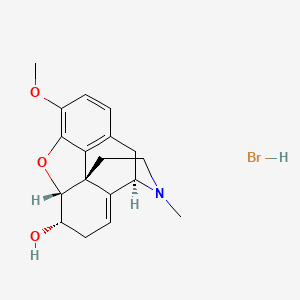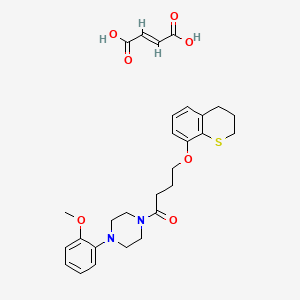
8-((4-Oxo-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)oxy)thiochroman fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((4-Oxo-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)oxy)thiochroman fumarate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiochroman core linked to a piperazine moiety, which is further connected to a methoxyphenyl group. The fumarate salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-Oxo-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)oxy)thiochroman fumarate typically involves a multi-step process:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form the 2-methoxyphenylpiperazine intermediate.
Attachment to the Thiochroman Core: The intermediate is then reacted with a thiochroman derivative in the presence of a suitable catalyst to form the desired thiochroman-piperazine compound.
Formation of the Fumarate Salt: The final step involves the reaction of the thiochroman-piperazine compound with fumaric acid to form the fumarate salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the controlled addition of reagents and catalysts.
Purification: Employing crystallization and filtration techniques to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
8-((4-Oxo-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)oxy)thiochroman fumarate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and thiochroman moieties.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
Oxidation: Oxidation of the piperazine moiety can lead to the formation of N-oxide derivatives.
Reduction: Reduction of the oxo group results in the corresponding alcohol.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-((4-Oxo-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)oxy)thiochroman fumarate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 8-((4-Oxo-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)oxy)thiochroman fumarate involves its interaction with specific molecular targets:
Receptor Binding: The compound acts as a ligand for certain receptors, modulating their activity.
Pathways Involved: It influences signaling pathways related to neurotransmission and cellular communication, potentially affecting neurological functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: A compound with a similar piperazine structure used for hypertension treatment.
Uniqueness
8-((4-Oxo-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)oxy)thiochroman fumarate stands out due to its unique combination of a thiochroman core and a piperazine moiety, which imparts distinct chemical and biological properties. Its fumarate salt form further enhances its solubility and stability, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
153804-46-7 |
|---|---|
Molekularformel |
C28H34N2O7S |
Molekulargewicht |
542.6 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;4-(3,4-dihydro-2H-thiochromen-8-yloxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C24H30N2O3S.C4H4O4/c1-28-21-10-3-2-9-20(21)25-13-15-26(16-14-25)23(27)12-5-17-29-22-11-4-7-19-8-6-18-30-24(19)22;5-3(6)1-2-4(7)8/h2-4,7,9-11H,5-6,8,12-18H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
VTIROKULOXFMNO-WLHGVMLRSA-N |
Isomerische SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCOC3=CC=CC4=C3SCCC4.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCOC3=CC=CC4=C3SCCC4.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



